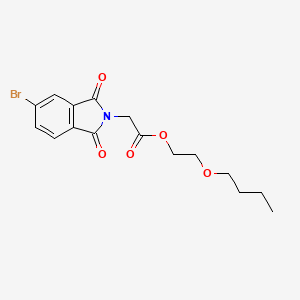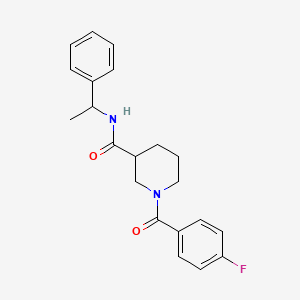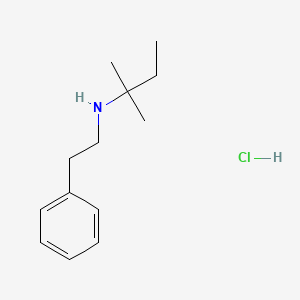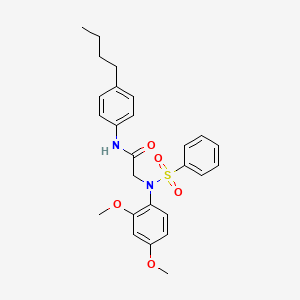
2-butoxyethyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Descripción general
Descripción
2-butoxyethyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate, also known as BRD0705, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-butoxyethyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. By inhibiting HDACs, 2-butoxyethyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate can induce the expression of genes that are involved in cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
2-butoxyethyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been found to have several biochemical and physiological effects. In cancer cells, 2-butoxyethyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate can induce the expression of p21 and p27, which are cell cycle regulators that inhibit the progression of the cell cycle. It can also induce the expression of Bax and cleaved caspase-3, which are markers of apoptosis.
In the brain, 2-butoxyethyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate can reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It can also reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-butoxyethyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate in lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, 2-butoxyethyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate selectively inhibits HDAC1 and HDAC2, which are the most abundant HDACs in cancer cells. This specificity reduces the risk of off-target effects and increases the efficacy of the compound.
One of the limitations of using 2-butoxyethyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate in lab experiments is its low solubility in water. This limitation can be overcome by using solvents such as dimethyl sulfoxide (DMSO) or ethanol, but these solvents can also have off-target effects on cells.
Direcciones Futuras
There are several future directions for research on 2-butoxyethyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate. One direction is to investigate its potential use in combination with other anticancer drugs to enhance its efficacy. Another direction is to study its effects on other neurodegenerative diseases such as Huntington's and amyotrophic lateral sclerosis (ALS). Additionally, research can be conducted to improve the solubility of 2-butoxyethyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate in water and reduce its toxicity in vivo.
Conclusion
In conclusion, 2-butoxyethyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a chemical compound that has shown potential therapeutic applications in cancer and neurodegenerative diseases. Its mechanism of action involves the inhibition of HDACs, leading to the induction of cell cycle arrest and apoptosis in cancer cells and the reduction of oxidative stress and inflammation in the brain. Despite its advantages in lab experiments, 2-butoxyethyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has limitations such as low solubility in water. Future research can be conducted to investigate its potential use in combination with other drugs and its effects on other neurodegenerative diseases.
Aplicaciones Científicas De Investigación
2-butoxyethyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been studied for its potential therapeutic applications in various scientific research fields. One of the significant applications of 2-butoxyethyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is in cancer research. Studies have shown that 2-butoxyethyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to be effective in preventing the migration and invasion of cancer cells.
2-butoxyethyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 2-butoxyethyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate can protect neurons from oxidative stress and reduce inflammation in the brain, which are the primary causes of neurodegeneration.
Propiedades
IUPAC Name |
2-butoxyethyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO5/c1-2-3-6-22-7-8-23-14(19)10-18-15(20)12-5-4-11(17)9-13(12)16(18)21/h4-5,9H,2-3,6-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSECXAXAQRXPSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)CN1C(=O)C2=C(C1=O)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl {3-(4-ethoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4820722.png)
![4-butoxy-N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4820727.png)
![N-(2,3-dichlorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B4820734.png)

![N-[2-(4-chlorophenoxy)ethyl]-N'-(2,4-dimethylphenyl)ethanediamide](/img/structure/B4820751.png)
![2-(3,4-dimethylphenyl)-6-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4820754.png)
![4-[5-(2-naphthyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4820760.png)
![N-[4-(allyloxy)benzyl]-3-chloro-4-(4-morpholinyl)aniline](/img/structure/B4820761.png)
![methyl 4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B4820768.png)
![N-({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)-3-bromo-4-methoxybenzamide](/img/structure/B4820778.png)
![({5-[4-(benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B4820785.png)
